molecular formula C25H30N4O B4062384 N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-phenylpropyl)-3-piperidinecarboxamide

N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-phenylpropyl)-3-piperidinecarboxamide

Cat. No.: B4062384
M. Wt: 402.5 g/mol
InChI Key: KKMJTFJMNONCSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-phenylpropyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C25H30N4O and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.24196159 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Agents

Compounds structurally related to N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-phenylpropyl)-3-piperidinecarboxamide have been designed and tested as antirhinovirus agents. One study explored 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, which showed significant antiviral activity, highlighting the potential of these compounds in treating viral infections (Hamdouchi et al., 1999).

Radiopharmaceutical Research

Research into mixed ligand fac-tricarbonyl complexes has opened new avenues in radiopharmaceuticals, particularly with compounds like [99(m)Tc(OH2)3(CO)3]+, allowing labeling of bioactive molecules. This has implications for improving diagnostics and therapeutic monitoring, indicating the versatility of imidazole derivatives in medical applications (Mundwiler et al., 2004).

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been synthesized and evaluated for their activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. Certain compounds within this class demonstrated considerable activity, underscoring the potential of such molecules in combating tuberculosis and related infections (Lv et al., 2017).

Glycine Transporter 1 Inhibition

Research into glycine transporter 1 (GlyT1) inhibitors has identified compounds with potent inhibitory activity and favorable pharmacokinetic profiles. These findings are significant for neurological research and potential therapeutic applications targeting GlyT1 (Yamamoto et al., 2016).

Histamine H(3)-Receptor Antagonists

Imidazole replacement in histamine H(3)-receptor antagonists with a piperidine moiety in certain derivatives maintained in vitro affinities and showed high potency in vivo. This suggests that modifications to the imidazole core can yield compounds with significant therapeutic potential (Meier et al., 2001).

Properties

IUPAC Name

N-[4-(2-methylimidazol-1-yl)phenyl]-1-(3-phenylpropyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O/c1-20-26-15-18-29(20)24-13-11-23(12-14-24)27-25(30)22-10-6-17-28(19-22)16-5-9-21-7-3-2-4-8-21/h2-4,7-8,11-15,18,22H,5-6,9-10,16-17,19H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMJTFJMNONCSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)NC(=O)C3CCCN(C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-phenylpropyl)-3-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-phenylpropyl)-3-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-phenylpropyl)-3-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-phenylpropyl)-3-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-phenylpropyl)-3-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(3-phenylpropyl)-3-piperidinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.